molecular formula C7H14N2S B11920048 8-Thia-1,2-diazaspiro[4.5]decane CAS No. 57215-40-4

8-Thia-1,2-diazaspiro[4.5]decane

Cat. No.: B11920048
CAS No.: 57215-40-4
M. Wt: 158.27 g/mol
InChI Key: SYJCOMQBKKHJAF-UHFFFAOYSA-N
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Description

8-Thia-1,2-diazaspiro[45]decane is a heterocyclic compound that contains sulfur and nitrogen atoms within its spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Thia-1,2-diazaspiro[4.5]decane typically involves the reaction of suitable precursors under specific conditions. One common method involves the use of unactivated yne-en-ynes reacting with substituted aryl halides in the presence of palladium acetate (Pd(OAc)2) and triphenylphosphine (PPh3). This reaction forms three carbon-carbon bonds in a domino process, resulting in the spirocyclic scaffold .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using cost-effective reagents, and ensuring high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

8-Thia-1,2-diazaspiro[4.5]decane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the spirocyclic structure.

Scientific Research Applications

8-Thia-1,2-diazaspiro[4.5]decane has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-Thia-1,2-diazaspiro[4.5]decane involves its interaction with specific molecular targets. For example, derivatives of this compound have been shown to inhibit enzymes like TYK2 and JAK1, which are involved in inflammatory pathways . The compound’s structure allows it to fit into the active sites of these enzymes, blocking their activity and reducing inflammation.

Comparison with Similar Compounds

8-Thia-1,2-diazaspiro[4.5]decane can be compared with other spirocyclic compounds, such as:

The uniqueness of 8-Thia-1,2-diazaspiro[4

Properties

CAS No.

57215-40-4

Molecular Formula

C7H14N2S

Molecular Weight

158.27 g/mol

IUPAC Name

8-thia-1,2-diazaspiro[4.5]decane

InChI

InChI=1S/C7H14N2S/c1-4-8-9-7(1)2-5-10-6-3-7/h8-9H,1-6H2

InChI Key

SYJCOMQBKKHJAF-UHFFFAOYSA-N

Canonical SMILES

C1CNNC12CCSCC2

Origin of Product

United States

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